N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine
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Overview
Description
The compound "N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine" is a complex organic molecule that may be related to various research areas, including the synthesis of annulated pyridine derivatives, non-linear optical materials, and potential drug design against chronic myeloid leukemia (CML). The structure of this compound suggests it contains an indole moiety, a nitrophenyl group, and a pyridin-2-amine scaffold, which are common in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, as seen in the formation of annulated pyridine derivatives from N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines, which proceed via a silver(I)-assisted ring-closure process . Similarly, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in antibiotic development involves a Michael addition and a stereoselective alkylation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques, including X-ray diffraction analysis, which reveals interactions between functional groups and the stacking of aromatic rings . The presence of a nitro group and its electronic effects are significant in determining the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Chemical reactions involving similar compounds include the rearrangement of aminoisoxazolones to imidazopyridines and indoles , and the formation of indolylpyridinium salts and their ylides . These reactions demonstrate the reactivity of the indole and pyridine moieties, which are likely to be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their arrangement in the interlayer space of zirconium sulfophenylphosphonate , and their non-linear optical properties . These studies provide insights into the potential applications of the compound , such as in materials science or as a pharmacophore in drug design .
Relevant Case Studies
Case studies involving similar compounds include the development of antiallergic agents , the confirmation of the structure of a mutagenic aminophenylnorharman , and the design of compounds against CML . These studies highlight the diverse applications of compounds with indole, nitrophenyl, and pyridin-2-amine groups, suggesting that the compound may also have significant biological or materials science applications.
Scientific Research Applications
Three-Component Condensation Mechanism
A study by Dabrowska et al. (2009) delved into the mechanism of three-component condensation leading to aminomethylenebisphosphonates, which are compounds with potential applications in various fields including antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activities. This research highlighted the versatility of primary amines in synthesizing N-substituted aminomethylenebisphosphonic acids, providing insights into the reaction mechanism and the structure of the final products obtained from more complex reactions, such as those involving 4-aminopyridine (Dabrowska et al., 2009).
Synthesis and Bioactivities of Pyrazole Derivatives
Titi et al. (2020) reported on the synthesis, characterization, and bioactivities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This study underscores the role of pyrazole derivatives in medicinal chemistry, highlighting their structural features and biological activities against cancer and microbes (Titi et al., 2020).
Potential in Drug Design Against Chronic Myeloid Leukemia
Research by Moreno-Fuquen et al. (2021) focused on the synthesis, characterization, and application of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine as a precursor for drug design against chronic myeloid leukemia. This study provides valuable insights into the molecular structure, electronic properties, and potential therapeutic applications of related compounds (Moreno-Fuquen et al., 2021).
Future Directions
properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-20(17-6-2-3-7-18(17)23-14)21(24-19-8-4-5-13-22-19)15-9-11-16(12-10-15)25(26)27/h2-13,21,23H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMFKURKNUGTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)pyridin-2-amine |
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